(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid typically involves the condensation of 3-chlorobenzaldehyde with butanoic acid derivatives under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, followed by acidification to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2E)-2-[(4-Chlorophenyl)methylidene]butanoic acid
- (2E)-2-[(3-Bromophenyl)methylidene]butanoic acid
- (2E)-2-[(3-Methylphenyl)methylidene]butanoic acid
Uniqueness: The presence of the 3-chlorophenyl group in (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid imparts unique chemical and physical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7H,2H2,1H3,(H,13,14)/b9-6+ |
InChI Key |
CMIKETAYGDWMJA-RMKNXTFCSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.